molecular formula C21H24N2O2 B5542038 (3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine

(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine

Cat. No. B5542038
M. Wt: 336.4 g/mol
InChI Key: DJMTXFDPWHFINA-MOPGFXCFSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine" often involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. For instance, the synthesis of similar pyrrolidine derivatives has been achieved through various methods, including asymmetric 1,3-dipolar cycloaddition reactions (Kotian et al., 2005) and electrophilic amination of cyclopropanols to synthesize β-aminoketones (Ye & Dai, 2015). These methods highlight the complexity and creativity required in synthetic chemistry to construct molecules with specific configurations and functionalities.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including stereochemistry and functional group positioning, significantly influences their chemical reactivity and potential biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are crucial for elucidating these molecules' three-dimensional structures. For instance, Alizadeh et al. (2007) described the structure elucidation of pyrrolidine derivatives using spectroscopic methods, confirming the presence of specific stereochemical arrangements and functional groups (Alizadeh, Rezvanian, & Zhu, 2007).

Scientific Research Applications

Cyclometalation and Coordination Chemistry

Cyclometalation of chiral secondary amines, including pyrrolidine derivatives, has been studied for their potential in creating complex metal-ligand architectures. Such reactions are crucial for developing catalysts and materials with specific chiral properties. For example, the cyclometalation of secondary benzyl amines by ruthenium(II) complexes explores the stereochemistry and potential applications in catalysis and organic synthesis (Sortais et al., 2007).

Antimicrobial Agents

The synthesis and investigation of new compounds with potential antimicrobial activity are a significant area of research. For instance, the study on the synthesis and antimicrobial activity of 1-thiazolidin-4-ones showcases the process of creating new compounds that could serve as the basis for developing new antibiotics or antifungal agents (Gashaw et al., 2013).

properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c22-19-13-23(12-18(19)16-10-11-16)21(24)17-8-4-5-9-20(17)25-14-15-6-2-1-3-7-15/h1-9,16,18-19H,10-14,22H2/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMTXFDPWHFINA-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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